(+)-5-trans Cloprostenol

描述

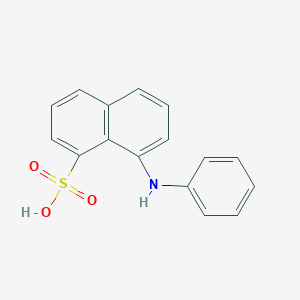

8-Anilino-1-naphthalenesulfonic acid has been reported in Homo sapiens with data available.

RN given refers to parent cpd

structure in first source

属性

IUPAC Name |

8-anilinonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058882 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Aldrich MSDS] | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-76-8 | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-anilinonaphthalene-1-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-anilinonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Anilino-1-naphthalene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-5-trans Cloprostenol chemical structure and properties

An In-Depth Technical Guide to (+)-5-trans Cloprostenol (B1669231)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (+)-5-trans Cloprostenol. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is the (+)-enantiomer and a stereoisomer of the more biologically active parent compound, cloprostenol, specifically differing by the trans configuration of the double bond at carbon 5.[1][3][5][6] It is often produced as a minor impurity during the synthesis of (+)-cloprostenol.[1][3][5][6]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [7] |

| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α | [5][7][8] |

| CAS Number | 57968-81-7 | [4][5][6][8][9] |

| Molecular Formula | C22H29ClO6 | [4][5][6][8][9][10] |

| Molecular Weight | 424.9 g/mol | [4][5][6][8][9][10] |

| Physical State | A solution in ethanol | [5][8] |

| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [1][3][5][6] |

| Stability | ≥ 2 years at -20°C | [3][5] |

Mechanism of Action and Signaling Pathway

As a prostaglandin F2α analogue, this compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[10][11][12] However, it is noteworthy that the (+)-5-trans isomer is significantly less potent than the 5-cis form.[1][3][5][6] For instance, it is reported to be 20-fold less active in terminating pregnancy in hamsters.[1][3][5][6]

Activation of the FP receptor by an agonist like this compound initiates a downstream signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably the contraction of smooth muscle cells.[10][11]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published, likely due to its status as a less active isomer and a synthetic impurity. However, based on the methodologies used for prostaglandins (B1171923) in general, the following outlines the key experimental approaches.

Synthesis and Purification

The synthesis of cloprostenol and its analogues generally follows the principles of the Corey synthesis for prostaglandins.[5][13][14][15] This multi-step synthesis involves the construction of the cyclopentane (B165970) ring with the correct stereochemistry, followed by the addition of the two side chains. The formation of the 5-trans double bond would be a specific modification within this synthetic route.

Purification of this compound from a mixture of isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a suitable method for separating the enantiomers and diastereomers of cloprostenol.[16][17][18]

In Vitro Biological Assays

To determine the binding affinity of this compound for the FP receptor, a competitive radioligand binding assay is typically employed.[19][20][21][22][23]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the FP receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PGF2α analogue (e.g., [3H]-PGF2α) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

The pro-contractile activity of this compound on uterine smooth muscle can be assessed using an in vitro organ bath setup.[7][24][25][26][27]

Methodology:

-

Tissue Preparation: Strips of uterine smooth muscle (myometrium) are dissected from a suitable animal model (e.g., rat, rabbit) and mounted in an organ bath containing a physiological salt solution at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a set tension until spontaneous contractions stabilize.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum contractile effect (Emax).

Conclusion

This compound is a well-characterized, though less potent, isomer of the synthetic prostaglandin F2α analogue, cloprostenol. Its primary mechanism of action is through the activation of the FP receptor, leading to the mobilization of intracellular calcium and smooth muscle contraction. While detailed, specific experimental protocols for this particular isomer are not as prevalent in the literature as for its more active counterparts, established methodologies for prostaglandin synthesis, purification, and in vitro characterization provide a clear framework for its scientific investigation. This guide serves as a foundational resource for researchers and professionals in the field of drug development and reproductive biology.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Applications - CAT N°: 10004970 [bertin-bioreagent.com]

- 5. synarchive.com [synarchive.com]

- 6. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Cayman Chemical [bioscience.co.uk]

- 9. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 11. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 12. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurement of uterine activity in vitro by integrating muscle tension - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reprocell.com [reprocell.com]

- 26. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

- 27. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Stereochemistry of Cloprostenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2][3] Its biological activity is highly dependent on its stereochemistry, with the (+)-enantiomer being the pharmacologically active component.[1] This guide provides a comprehensive overview of the synthesis, stereochemistry, and analytical separation of cloprostenol isomers, along with its mechanism of action.

Stereochemistry of Cloprostenol

Cloprostenol is a complex molecule with multiple chiral centers, leading to the existence of various stereoisomers. The commercially available form is often a racemic mixture of the dextrorotatory ((+)-cloprostenol) and levorotatory ((-)-cloprostenol) enantiomers in approximately a 1:1 ratio. The luteolytic activity, however, is primarily attributed to the (+)-cloprostenol enantiomer.[1]

Besides enantiomers, other isomers such as double bond isomers (e.g., 5,6-trans-cloprostenol) and epimers can exist as impurities in the final product.[4] The precise spatial arrangement of the functional groups is crucial for the molecule's ability to bind to and activate the prostaglandin F2α receptor.

The stereospecificity of the prostaglandin F2α receptor is evident in binding studies, where (+)-cloprostenol and PGF2α show significantly higher potency in inhibiting the binding of labeled PGF2α to corpus luteum cell membranes compared to the racemic mixture.[5] In bovine corpus luteum, d-cloprostenol (B24006) is about 150 times more potent than dl-cloprostenol.[5]

Synthesis of Cloprostenol Isomers

The synthesis of cloprostenol can be approached in several ways, including the production of a racemic mixture followed by chiral resolution, or through stereoselective synthesis to yield the desired (+)-enantiomer directly.

2.1. Racemic Synthesis

The production of racemic cloprostenol often utilizes methods developed for prostaglandin synthesis, such as the Corey synthesis route, which involves constructing the central cyclopentane (B165970) ring and then adding the two side chains.[4]

2.2. Stereoselective Synthesis of (+)-Cloprostenol

An efficient synthesis of (+)-cloprostenol can be achieved in a multi-step process starting from the commercially available (-)-Corey lactone 4-phenylbenzoate alcohol.[6] A chemoenzymatic approach has also been developed, offering a unified strategy for the synthesis of cloprostenol and other prostaglandins.[7]

A patented method for preparing the (+)-isomer of cloprostenol involves the following key steps[8][9]:

-

Regioselective reduction of a protected optically active (-)-lactone to the corresponding (-)-lactol.

-

Wittig reaction of the (-)-lactol with a 4-carboxybutyl-triphenylphosphonium ylide to form the protected (+)-cloprostenol.

-

Deprotection to isolate the final (+)-cloprostenol product.

2.3. Chiral Resolution of Cloprostenol Enantiomers

For separating the enantiomers from a racemic mixture, chiral resolution techniques are employed.[10]

-

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic cloprostenol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[10]

-

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.[11][12][13]

Experimental Protocols

3.1. HPLC Method for Enantioselective Analysis of Cloprostenol

A reported HPLC method for the separation and quantification of cloprostenol enantiomers is as follows[11][12]:

-

Column: Chiralcel OD-RH

-

Mobile Phase: Acetonitrile-sodium dihydrogenphosphate (20mM, pH 3.0) (33:67, v/v)

-

Flow Rate: 0.7 ml/min

-

Detection: UV at 274 nm or 210 nm

-

Column Temperature: 20 °C

-

Results: Baseline resolution (R=2.16) was achieved with an analysis time of less than 10 minutes.

This method can be adapted for semipreparative separation by slightly modifying the mobile phase composition.[11][12]

3.2. Synthesis of (+)-Cloprostenol from a Lactol Intermediate (Illustrative Protocol based on Patent Literature)

The following is a generalized protocol based on a patented method[8]:

-

An ylide is prepared from 4-carboxybutyltriphenylphosphonium bromide in tetrahydrofuran.

-

The lactol intermediate, dissolved in the same solvent, is added to the ylide solution at a controlled temperature (e.g., -1 to +1 °C) over a period of 15 minutes.

-

The reaction mixture is stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated NaCl solution and cold water.

-

The pH is adjusted to 2-3 with an aqueous sodium hydrogen sulphate solution.

-

The organic phase is separated, and the aqueous layer is extracted with tetrahydrofuran.

-

The combined organic portions are washed with saturated NaCl solution.

-

The solvent is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the (+)-isomer of cloprostenol.

Quantitative Data

Table 1: Biological Activity and Dosage of Cloprostenol Isomers

| Parameter | Racemic Cloprostenol | (+)-Cloprostenol (d-cloprostenol) | Reference |

| Luteolytic Potency | Active | Significantly more potent than the racemic mixture | [1][5] |

| Binding Affinity | Lower affinity to PGF2α receptors | High affinity, similar to PGF2α | [5] |

| Therapeutic Dose (Cattle) | 500 µg | 150 µg | [1] |

| Therapeutic Dose (Pigs) | 175 µg | 75 µg | [1] |

Table 2: Pharmacokinetic Properties of Cloprostenol

| Species | Dose and Form | Max. Plasma Conc. | Time to Max. Conc. | Elimination Half-Life (T1/2β) | Reference |

| Cow | 500 µg (racemic) | 0.43 µg/L | 30 minutes | 3 hours | [1] |

| Cow | 150 µg (R-isomer) | ~1.4 µg/L | 90 minutes | 1 hour 37 minutes | [1] |

| Sow | 75 µg (R-isomer) | ~2 µg/L | 30-80 minutes | 3 hours 10 minutes | [1] |

Table 3: Analytical Separation of Cloprostenol Enantiomers by HPLC[12]

| Parameter | Value |

| Resolution (R) | 2.16 |

| Retention Factor (k) for (+)-enantiomer | 12.71 (under different conditions) |

| Selectivity Factor (α) | 1.39 (under different conditions) |

| Analysis Time | < 10 minutes |

Signaling Pathway of Cloprostenol

Cloprostenol acts as an agonist of the prostaglandin F2α receptor (FP receptor), which is a G-protein-coupled receptor.[14][15] The binding of cloprostenol to the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14]

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[14] The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to various cellular responses, most notably smooth muscle contraction, which is essential for its luteolytic and uterotonic effects.[14][15]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. interchemie.com [interchemie.com]

- 4. Cloprostenol sodium [sitem.herts.ac.uk]

- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 8. data.epo.org [data.epo.org]

- 9. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 15. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

Pharmacological Profile of (+)-5-trans Cloprostenol: A Technical Guide

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] It is primarily recognized as a stereoisomer and a minor impurity generated during the chemical synthesis of (+)-Cloprostenol, the more biologically active 5-cis isomer.[1][3] While Cloprostenol itself is a potent luteolytic agent used extensively in veterinary medicine to synchronize estrus and manage reproductive disorders, the (+)-5-trans isomer exhibits significantly lower biological activity.[1][4][5][6] This document provides a detailed examination of the known pharmacological characteristics of this compound, contextualized within the broader class of FP prostanoid receptor agonists.

Receptor Binding and Affinity

This compound, like other PGF2α analogues, exerts its effects by interacting with the Prostanoid F receptor (FP receptor), a G-protein coupled receptor (GPCR).[7][8] The binding to this receptor is highly stereospecific. The primary ligand for the FP receptor is PGF2α. Synthetic analogues like Cloprostenol mimic the action of this endogenous prostanoid.[9][10]

While specific binding affinity data (e.g., K_i, K_d) for the (+)-5-trans isomer are not extensively documented in publicly available literature, its activity is understood through comparison with its 5-cis counterpart. Studies have shown that the d-enantiomer (the (+)-form) of Cloprostenol is the biologically active one.[5] However, the geometry of the double bond at the C5 position is critical for potency.

Table 1: Comparative Biological Activity of Cloprostenol Isomers

| Compound | Isomeric Form | Relative Activity | Primary Receptor Target |

| (+)-Cloprostenol | 5-cis | High | FP Receptor |

| This compound | 5-trans | Low (Reported to be 20-fold less active than the 5-cis form in hamster pregnancy termination assays)[1][4] | FP Receptor |

Mechanism of Action and Signaling Pathway

Upon binding to the FP receptor, this compound acts as an agonist, initiating a downstream signaling cascade. The FP receptor is predominantly coupled to the G_q class of G proteins.[7][8] Activation of G_q leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, mediates the majority of the physiological effects associated with FP receptor activation, such as smooth muscle contraction.[9]

Experimental Protocols

Characterizing the pharmacological profile of a ligand like this compound involves standardized in vitro assays. Below are representative methodologies for determining receptor binding affinity and functional potency.

Competitive Radioligand Binding Assay

This assay determines the affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity of this compound for the FP receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human FP receptor (e.g., HEK293-FP).

-

Radioligand: [³H]-PGF2α or another suitable high-affinity FP receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled potent FP agonist (e.g., PGF2α or (+)-Cloprostenol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-PGF2α, and varying concentrations of the test compound.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled PGF2α.

-

Test Compound Wells: Contain membranes, radioligand, and a concentration from the serial dilution of this compound.

-

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium following receptor activation.

Objective: To determine the potency and efficacy of this compound in activating the FP receptor.

Materials:

-

Cell Line: A stable cell line expressing the FP receptor (e.g., HEK293-FP or CHO-FP).

-

Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Test Compound: this compound.

-

Control Agonist: PGF2α.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C). This allows the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument injects varying concentrations of this compound (and the control agonist PGF2α) into the wells.

-

Signal Detection: Immediately following injection, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the log concentration of the agonist to generate a dose-response curve.

-

Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the E_max (the maximum efficacy) from the curve using non-linear regression.

-

Compare the EC₅₀ and E_max of this compound to the full agonist PGF2α to determine its relative potency and efficacy.

-

Therapeutic and Research Context

The parent compound, Cloprostenol, is a well-established luteolytic agent.[2][6] FP receptor agonists are also first-line treatments for glaucoma, reducing intraocular pressure by enhancing uveoscleral outflow.[11][12] Given that this compound is a significantly weaker agonist at the FP receptor, it is not used therapeutically.[1][4] Its relevance is primarily in the context of pharmaceutical chemistry and drug manufacturing, where it is considered an impurity that must be controlled during the synthesis of the active (+)-Cloprostenol to ensure product efficacy and consistency.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. interchemie.com [interchemie.com]

- 7. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]

- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 11. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class of Ocular Therapeutics: A Technical Guide to the Discovery and History of Synthetic Prostaglandin F2α Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a naturally occurring lipid compound that exerts a wide range of physiological effects. In the early 1980s, research revealed its potent ability to reduce intraocular pressure (IOP), primarily by increasing the outflow of aqueous humor from the eye. This discovery opened a new avenue for the treatment of glaucoma, a leading cause of irreversible blindness worldwide. However, the therapeutic development of native PGF2α was hampered by significant challenges, including rapid metabolic degradation and a profile of undesirable side effects such as irritation and conjunctival hyperemia. These limitations spurred a concerted effort in the scientific community to design and synthesize modified PGF2α analogs that could offer improved stability, better corneal penetration, and a more favorable side-effect profile, ultimately leading to the development of a new class of highly effective anti-glaucoma drugs.

The Genesis of Synthetic Prostaglandins (B1171923): Overcoming Nature's Hurdles

The journey to create clinically viable PGF2α analogs is rooted in the foundational work of E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis. In 1969, Corey's group reported the first total synthesis of prostaglandins, a landmark achievement that provided a reliable source of these compounds for research and laid the groundwork for future synthetic modifications.[1][2] A key element of this work was the development of the "Corey lactone," a versatile bicyclic intermediate that secured the correct stereochemistry and served as a cornerstone for the synthesis of numerous prostaglandin analogs.[1]

Early research into synthetic analogs focused on improving metabolic stability. Natural PGF2α is rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase. To circumvent this, researchers developed 13-dehydro analogs, which proved to be more resistant to metabolic breakdown.[3][4][5] These early studies demonstrated that it was possible to separate the desired therapeutic effects from some of the unwanted side effects by modifying the prostaglandin structure.[5] This principle guided the development of the highly successful PGF2α analogs used in ophthalmology today: latanoprost (B1674536), travoprost, and bimatoprost. These compounds are prodrugs, meaning they are administered in an inactive form (typically as an isopropyl ester or an amide) and are converted to their biologically active free acid form by esterases in the cornea.[6][7] This enhances their penetration into the eye and localizes their activity.

Core Synthetic Prostaglandin F2α Analogs in Clinical Use

The most prominent synthetic PGF2α analogs in clinical use for the treatment of glaucoma are Latanoprost, Travoprost, and Bimatoprost. They have become first-line treatments due to their potent IOP-lowering effects, once-daily dosing, and a low incidence of systemic side effects.[7][8]

-

Latanoprost: An isopropyl ester prodrug of 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α. It was the first prostaglandin analog to be approved for ophthalmic use.

-

Travoprost: An isopropyl ester prodrug of fluprostenol, it is a full agonist at the FP receptor.

-

Bimatoprost: A prostamide, which is structurally similar to PGF2α but with an ethyl amide group instead of a carboxylic acid. There has been some debate as to whether it is a prodrug or acts on its own receptor, but evidence suggests it is hydrolyzed to its free acid form which is a potent FP receptor agonist.[6]

Experimental Protocols: Synthesis of Key Analogs

The commercial synthesis of these analogs is complex and proprietary. However, the general strategies often build upon the principles established by Corey. The following are simplified representations of key synthetic steps reported in the chemical literature.

General Synthetic Strategy Overview

A common approach involves the use of a key intermediate, often a derivative of the Corey lactone, which contains the stereochemically defined cyclopentane (B165970) core. The α-chain (containing the carboxylic acid or amide) and the ω-chain (containing the 15-hydroxyl group) are then added through a series of chemical reactions.

Key Experimental Steps Often Include:

-

Preparation of the ω-chain: This typically involves the synthesis of a phosphonate (B1237965) or vinyl stannane (B1208499) corresponding to the desired ω-chain structure.

-

Attachment of the ω-chain: A Horner-Wadsworth-Emmons reaction is commonly used to couple the ω-chain phosphonate with an aldehyde derivative of the Corey lactone, forming an enone intermediate.

-

Stereoselective Reduction: The ketone at the C-15 position of the newly formed ω-chain is stereoselectively reduced to the desired (S)-hydroxyl group. This is a critical step for biological activity.

-

Lactone Reduction: The lactone in the core structure is reduced to a lactol (a hemiacetal).

-

Attachment of the α-chain: A Wittig reaction is used to introduce the α-chain, reacting the lactol with a phosphonium (B103445) ylide.

-

Esterification/Amidation: The terminal carboxylic acid of the α-chain is converted to the corresponding isopropyl ester (for latanoprost and travoprost) or ethyl amide (for bimatoprost).

-

Deprotection: Any protecting groups used to shield reactive functional groups during the synthesis are removed in the final steps.

Quantitative Data on PGF2α Analogs

The following tables summarize key quantitative data for the free acid forms of the major PGF2α analogs, which are the biologically active molecules.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |

| Latanoprost Acid | 98 | 119 | >10,000 |

| Travoprost Acid | 35 | 9,540 | 3,501 |

| Bimatoprost Acid | 83 | 95 | 387 |

Data compiled from Sharif et al. (2003).[9] Lower Ki values indicate higher binding affinity.

Table 2: Agonist Potency at the Cloned Human FP Receptor (EC50, nM)

| Compound | EC50 (nM) |

| Latanoprost Acid | 54.6 |

| Travoprost Acid | 3.2 |

| Bimatoprost Acid | 5.8 |

Data compiled from Sharif et al. (2002).[10] EC50 is the concentration of an agonist that gives half of the maximal response.

Table 3: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

| Analog | Mean IOP Reduction (mmHg) | Percent IOP Reduction from Baseline |

| Latanoprost 0.005% | ~7-8 mmHg | ~25-35% |

| Travoprost 0.004% | ~7-9 mmHg | ~28-36% |

| Bimatoprost 0.03% | ~8-9 mmHg | ~30-38% |

Data represent typical ranges compiled from multiple clinical trials and meta-analyses.[6][11][12][13] Bimatoprost generally shows a slightly greater IOP-lowering effect compared to latanoprost and travoprost.[6][12]

Mandatory Visualizations

Prostaglandin F2α Signaling Pathway

PGF2α and its synthetic analogs mediate their effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a cascade of intracellular events.

Caption: The PGF2α FP receptor signaling cascade.

Generalized Workflow for Synthetic PGF2α Analog Development

The development of a new synthetic PGF2α analog follows a logical progression from chemical design and synthesis to rigorous biological and clinical evaluation.

Caption: A generalized workflow for PGF2α analog development.

Conclusion

The development of synthetic prostaglandin F2α analogs represents a triumph of medicinal chemistry and a paradigm shift in the management of glaucoma. Building on the foundational synthetic strategies pioneered by E.J. Corey, researchers have successfully engineered molecules with enhanced therapeutic properties. By converting the native PGF2α into more stable and targeted prodrugs like latanoprost, travoprost, and bimatoprost, the field has provided highly effective treatments that significantly reduce intraocular pressure with a favorable safety profile. The ongoing exploration of prostaglandin pharmacology continues to offer promising avenues for the development of even more refined and effective therapies for ocular diseases.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and pharmacological activities of 13-dehydro derivatives of primary prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of prostaglandin analogues in primary open-angle glaucoma or ocular hypertension patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-5-trans Cloprostenol as a Prostaglandin FP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α). It is the geometric isomer of the potent luteolytic agent (+)-Cloprostenol and is primarily known as a minor impurity generated during the synthesis of the latter.[1][2][3] As an agonist of the Prostaglandin F (FP) receptor, this compound is significantly less potent than its cis counterpart. This guide provides a detailed examination of the FP receptor, its signaling mechanisms, the pharmacological context of this compound, and the experimental protocols used to characterize FP receptor agonists.

The Prostaglandin FP Receptor

The Prostaglandin F receptor, or FP receptor, is a G-protein coupled receptor (GPCR) that mediates the biological effects of its endogenous ligand, PGF2α.[4] Activation of the FP receptor is associated with a wide range of physiological and pathological processes, including uterine contraction, luteolysis, intraocular pressure regulation, and bone remodeling.[4][5] The receptor primarily couples to the Gq/11 family of G proteins to initiate intracellular signaling cascades.[6][7]

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist initiates two primary signaling cascades: the canonical Gq/11 pathway leading to calcium mobilization, and a secondary pathway involving the Rho family of small GTPases that regulates the cell cytoskeleton.

Canonical Gq/11-PLC-IP3/DAG Pathway

The primary signaling mechanism for the FP receptor involves the activation of Gαq/11 proteins.[8] This sets off a well-defined cascade:

-

Gq/11 Activation: Ligand binding induces a conformational change in the FP receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[7]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C-β (PLC-β).[6][9]

-

PIP2 Hydrolysis: PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[7]

-

Second Messenger Generation: This hydrolysis yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]

-

Downstream Effects:

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][11]

-

DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to modulate cellular function.[11][12]

-

References

- 1. veeprho.com [veeprho.com]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. tebubio.com [tebubio.com]

- 6. This compound - Applications - CAT N°: 10004970 [bertin-bioreagent.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of (+)-5-trans Cloprostenol impurity

An In-Depth Technical Guide on the Biological Activity of (+)-5-trans Cloprostenol Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the this compound impurity, a known process-related impurity in the synthesis of the potent luteolytic agent, (+)-Cloprostenol. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes key signaling pathways and experimental workflows.

Introduction to Cloprostenol and its Stereoisomers

Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine to synchronize estrus and for therapeutic induction of luteolysis.[1] The biological activity of Cloprostenol is highly dependent on its stereochemistry. The active enantiomer is (+)-Cloprostenol, which has the (5Z) configuration at the carboxyl side chain double bond. The this compound is a geometric isomer and a minor impurity that can arise during the synthesis of (+)-Cloprostenol.[2] Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.

Pharmacological Profile of this compound Impurity

The primary mechanism of action of Cloprostenol is through its agonist activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] Activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis).[1] The biological activity of the this compound impurity is significantly lower than that of the active (+)-Cloprostenol isomer.

In Vivo Biological Activity

A key study has demonstrated that the (+)-5-trans isomer of Cloprostenol is 20-fold less active than the 5-cis form (the active (+)-Cloprostenol) in its ability to terminate pregnancy in hamsters.[2][3] This indicates a substantial reduction in its in vivo luteolytic potency.

Quantitative Data Summary

| Compound | Biological Activity Metric | Relative Potency | Reference(s) |

| (+)-Cloprostenol (5-cis) | Termination of pregnancy in hamsters (in vivo) | 1 (Reference) | [2],[3] |

| This compound | Termination of pregnancy in hamsters (in vivo) | 20-fold less | [2],[3] |

| (+)-Cloprostenol (d-Cloprostenol) | Inhibition of [3H]PGF2α binding to bovine corpus luteum cell membranes (in vitro) | ~150 times more potent than dl-cloprostenol | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of prostaglandin analogs like this compound.

Prostaglandin F2α (FP) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the human FP receptor.

-

Radioligand: [³H]-PGF2α.

-

Test Compounds: this compound, (+)-Cloprostenol (as a positive control).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound ((+)-Cloprostenol) in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled PGF2α (for non-specific binding).

-

25 µL of the test compound dilution or vehicle control.

-

50 µL of [³H]-PGF2α at a final concentration of ~1-5 nM.

-

100 µL of the FP receptor membrane preparation (5-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Luteolytic Activity Assay (Hamster Model)

This protocol is based on the hamster pregnancy termination model, a common in vivo assay for assessing the luteolytic activity of PGF2α analogs.

Objective: To evaluate the in vivo potency of this compound in terminating pregnancy.

Materials:

-

Animals: Pregnant golden hamsters (8-10 weeks old).

-

Test Compounds: this compound and (+)-Cloprostenol dissolved in a suitable vehicle (e.g., saline or a small amount of ethanol (B145695) in saline).

-

Vehicle Control.

Procedure:

-

Animal Dosing: Administer graded doses of the test compounds and the vehicle control to groups of pregnant hamsters on a specific day of gestation (e.g., day 6-8). The administration route is typically subcutaneous or intramuscular.

-

Observation: Monitor the animals daily for signs of abortion (e.g., vaginal bleeding, expulsion of fetuses).

-

Endpoint: At a predetermined time point (e.g., 48-72 hours post-administration), euthanize the animals and examine the uterine horns for the presence or absence of viable fetuses.

-

Data Analysis: Determine the effective dose 50 (ED50), which is the dose required to terminate pregnancy in 50% of the animals, for each compound. The relative potency can then be calculated by comparing the ED50 values.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

The binding of an agonist like Cloprostenol to the FP receptor, a Gq-coupled receptor, initiates a cascade of intracellular events.

Caption: FP Receptor Signaling Pathway.

Experimental Workflow for FP Receptor Binding Assay

The following diagram illustrates the key steps in a typical FP receptor binding assay.

Caption: FP Receptor Binding Assay Workflow.

Toxicological Considerations

Specific toxicological studies on the this compound impurity are not publicly available. However, the safety of prostaglandin analogs used in cosmetic products has been a subject of review by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS).[5] Concerns have been raised about the potential for these pharmacologically active substances to cause adverse effects, particularly when used in proximity to the eye.[5]

For pharmaceutical products, regulatory guidelines require the control and qualification of impurities. The reduced biological activity of the (+)-5-trans isomer suggests a lower potential for pharmacological side effects compared to the active (+)-Cloprostenol. However, a comprehensive toxicological assessment would be necessary to establish a safe level for this impurity in a drug substance. This would typically involve a battery of in vitro and in vivo toxicology studies.

Conclusion

The this compound impurity exhibits significantly reduced biological activity compared to the therapeutically active (+)-Cloprostenol. The 20-fold lower potency in an in vivo model of luteolysis highlights the critical role of the 5-cis double bond configuration for its pharmacological effect. While direct receptor binding data for the impurity is not available, the provided experimental protocols offer a framework for its further characterization. The lack of specific toxicological data underscores the need for a thorough safety assessment of this and other process-related impurities in the manufacturing of Cloprostenol-based pharmaceuticals. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

- 1. Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SCCS Preliminary Opinion on Prostaglandins and Prostaglandin-analogues – CRITICAL CATALYST [criticalcatalyst.com]

Molecular formula and weight of (+)-5-trans Cloprostenol

This technical guide provides a comprehensive overview of the chemical and biological properties of (+)-5-trans Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is intended for researchers, scientists, and professionals in the field of drug development. This document details its molecular characteristics, relevant experimental protocols, and its mechanism of action.

Core Molecular and Physical Properties

(+)-5-trans Cloprostenol is known to be a less active isomer and a minor impurity that arises during the synthesis of its more biologically potent counterpart, (+)-cloprostenol. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉ClO₆ | [1][2] |

| Molecular Weight | 424.9 g/mol | [1][2] |

| CAS Number | 57968-81-7 | [1][2] |

| Appearance | Neat | N/A |

| Boiling Point (Predicted) | 628.0 ± 55.0 °C | [3] |

| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [3] |

| Purity | ≥95% to ≥98% | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

| Solubility | ||

| DMF | >100 mg/mL | [1] |

| DMSO | >100 mg/mL | [1] |

| Ethanol | >100 mg/mL | [1] |

| PBS (pH 7.2) | >16 mg/mL | [1] |

Mechanism of Action: Prostaglandin F2α Receptor Signaling

As an analog of PGF2α, this compound is expected to exert its biological effects through the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of an agonist like cloprostenol to the FP receptor initiates a signaling cascade that leads to various cellular responses, most notably luteolysis, the regression of the corpus luteum.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of cloprostenol isomers.

This compound is an isomer formed during the synthesis of the more biologically active (+)-cloprostenol. The following protocol is adapted from a patented method for preparing (+)-cloprostenol and outlines the key steps from which both isomers can be derived.

Step A: Regioselective Reduction of a Protected Lactone

-

A protected optically active lactone (-)-isomer is reduced to the corresponding lactol (-)-isomer.

-

The reduction is carried out in a hydrocarbon solvent (e.g., hexane (B92381) or toluene) at a temperature of -65 to -55 °C.

Step B: Conversion to Protected (+)-Cloprostenol

-

The lactol (-)-isomer is reacted with a 4-carboxybutyl-triphenylphosphonium ylide.

-

This reaction is performed in an etheric solvent such as tetrahydrofuran, diisopropylether, or dioxane.

-

The ylide is prepared in situ from a phosphonium (B103445) halide using a strong base like potassium t-butylate or potassium amylate.

-

The reaction mixture is typically stirred for several hours at a controlled temperature (e.g., 0 to 5°C).

Step C: Deprotection and Isolation

-

The protecting groups on the (+)-isomer of cloprostenol are removed.

-

The reaction mixture is then decomposed, and the pH is adjusted to 2-3.

-

The organic phase is separated, and the product is extracted.

-

The solvent is evaporated, and the crude product can be purified, for instance, by recrystallization.

Note: The separation of the (+)-5-trans isomer from the desired (+)-cis isomer (the main product) would typically be achieved through chromatographic techniques as described in the following section.

This High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of cloprostenol enantiomers, including the (+)-5-trans isomer.

-

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

Chiralcel OD-RH column.

-

-

Mobile Phase and Conditions:

-

An optimized mobile phase consists of a mixture of acetonitrile (B52724) and sodium dihydrogenphosphate (e.g., 20mM, pH 3.0) in a 33:67 (v/v) ratio.

-

The analysis is performed at a controlled temperature, for example, 20°C.

-

Detection is carried out at a wavelength of 274 nm, with higher sensitivity achievable at 210 nm.

-

-

Procedure:

-

Prepare standard solutions of the cloprostenol racemate in the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute the enantiomers under the specified conditions. The baseline resolution of the enantiomers should be achieved within approximately 10 minutes.

-

-

Semipreparative Separation:

-

For the isolation of the isomers, the mobile phase composition can be adjusted (e.g., by slightly changing the acetonitrile to buffer ratio) to enhance the resolution for semipreparative purposes.

-

To assess the biological activity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to measure its binding affinity to the PGF2α receptor.

-

Principle: This assay relies on the competition between unlabeled this compound and a fixed amount of labeled PGF2α (e.g., biotin-labeled) for binding to a limited number of PGF2α receptors pre-coated on a microplate. The amount of labeled PGF2α bound to the receptor is inversely proportional to the concentration of unlabeled this compound in the sample.

-

General Procedure:

-

Preparation: Prepare all reagents, standards, and samples. A standard curve is generated using known concentrations of unlabeled PGF2α.

-

Competition: Add the standard or sample, followed immediately by a biotin-labeled PGF2α analogue, to the wells of the microplate pre-coated with the PGF2α receptor antibody. Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding.

-

Washing: Aspirate the contents of the wells and wash several times to remove any unbound substances.

-

Detection: Add a detection reagent (e.g., HRP-Streptavidin conjugate) and incubate. This will bind to the biotin-labeled PGF2α that is bound to the receptor.

-

Substrate Addition: After another wash step, add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.

-

References

Technical Guide: (+)-5-trans Cloprostenol (InChI Key: VJGGHXVGBSZVMZ-BDFMIYKPSA-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is recognized as a stereoisomer and a minor impurity in the synthesis of the potent luteolytic agent, (+)-Cloprostenol.[1] While its primary use is in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders, its well-defined interaction with the Prostaglandin F2α (FP) receptor makes it a valuable tool for research in reproductive biology, pharmacology, and drug development.[2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols.

Physicochemical Properties and Identification

| Property | Value |

| IUPAC Name | (5E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

| InChI Key | VJGGHXVGBSZVMZ-BDFMIYKPSA-N |

| Molecular Formula | C₂₂H₂₉ClO₆ |

| Molecular Weight | 424.9 g/mol |

| CAS Number | 57968-81-7 |

| Synonyms | D-Cloprostenol (B24006), (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α |

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at the Prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The FP receptor is primarily coupled to the Gq alpha subunit.[3]

Upon binding of this compound to the FP receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The agonist-receptor complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

The primary physiological effect of this signaling pathway in the context of reproductive biology is luteolysis, the regression of the corpus luteum.[4][5]

Caption: FP Receptor Signaling Pathway.

Quantitative Pharmacological Data

| Compound | Parameter | Value | Species/System | Reference |

| (+)-Cloprostenol (cis-isomer) | IC₅₀ (Adipose Precursor Differentiation Inhibition) | 3 pM | Rat | [6][7] |

| This compound | Relative Potency (in vivo Luteolytic Activity) | ~20-fold less active than the cis-isomer | Hamster | [1][8] |

| d-Cloprostenol (active enantiomer) | Relative Potency (FP Receptor Binding) | ~150-fold more potent than dl-cloprostenol | Bovine Corpus Luteum | [9] |

Note: The IC₅₀ value for (+)-Cloprostenol provides a benchmark for the high potency of the cis-isomer. The in vivo data for this compound suggests that its in vitro binding affinity and functional potency would be substantially lower than that of the cis-isomer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Workflow Diagram:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled FP receptor agonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Workflow Diagram:

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate and culture until confluent.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

-

Wash the cells with buffer to remove excess dye.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve using a non-linear regression model to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

This compound, while being a less potent isomer of its cis counterpart, serves as a specific agonist for the Prostaglandin F2α receptor. Its well-characterized mechanism of action through the Gq-PLC-IP₃-Ca²⁺ signaling pathway makes it a useful pharmacological tool for studying FP receptor function and for screening and development of novel modulators of this pathway. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound. Further studies are warranted to precisely determine the in vitro pharmacological parameters of this compound to enable a more complete understanding of its structure-activity relationship.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Cloprostenol - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-5-trans Cloprostenol (CAS Number: 57968-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is recognized primarily as a stereoisomer and a minor impurity in the synthesis of the more biologically active (+)-cloprostenol, a potent luteolytic agent used in veterinary medicine.[1][2] While sharing the basic structural framework of PGF2α, the trans configuration of the double bond at the C-5 position significantly attenuates its biological activity compared to the cis isomer.[1][2] This technical guide provides a comprehensive overview of the available scientific information on (+)-5-trans Cloprostenol, focusing on its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of this compound is presented in Table 1. Spectroscopic data, while not extensively published for this specific isomer, can be inferred from studies on cloprostenol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57968-81-7 | [3] |

| Molecular Formula | C₂₂H₂₉ClO₆ | [3] |

| Molecular Weight | 424.91 g/mol | [3] |

| Appearance | White to slightly yellowish very viscous oil or wax | [4] |

| Solubility | Slightly soluble in water and ethyl ether; soluble in chloroform; highly soluble in 95% ethanol (B145695) and acetone.[4] Soluble in DMF (>100 mg/mL), DMSO (>100 mg/mL), and Ethanol (>100 mg/mL). | [2] |

| Storage | Store at -20°C. | [2] |

| Optical Rotation | [α]²⁵_D = +22.8° (c = 1, ethanol) for (+)-cloprostenol containing 2.5% of the 5,6-trans isomer. | [3] |

Table 2: Spectroscopic Data for Cloprostenol (as a reference)

| Technique | Data (Note: Specific data for the (+)-5-trans isomer is limited) | Reference |

| ¹³C NMR | Chemical shifts have been reported for cloprostenol. | [5] |

| ¹H NMR | NMR studies of cloprostenol complexes have been conducted. | |